Harmine

概要

説明

ハーミンは、ペガヌム・ハルマラ(シリアルー)の種子やバニステリオプシス・カアピのつる植物など、さまざまな植物に自然に存在するβ-カルボリンアルカロイドです。 ハーミンは、特に南アメリカでは、精神活性飲料のアヤワスカの主要成分として、伝統医学や精神的な実践において何世紀にもわたって使用されてきました 。 ハーミンは、精神活性作用と、セロトニンやドーパミンなどの神経伝達物質を分解する酵素であるモノアミン酸化酵素A(MAO-A)を阻害する能力で知られています .

準備方法

合成経路と反応条件: ハーミンは、いくつかの方法で合成することができます。一般的な合成経路の1つは、置換された4-アリール-3-アジドピリジンの熱分解によるものです。 この方法は、ハーミンとその構造アナログの合成を可能にします 。 別の方法では、β-カルボリンカルボン酸の脱炭酸、続いて水酸化およびメチル化によってハーミンが得られます .

工業生産方法: ハーミンの工業生産は、通常、ペガヌム・ハルマラ種子などの天然源からの抽出によって行われます。 種子は粉砕され、溶媒抽出にかけられ、その後、結晶化などの精製プロセスによってハーミンが分離されます .

化学反応の分析

反応の種類: ハーミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

酸化: ハルマリン

還元: ハルマロール

科学的研究の応用

Antitumor Effects

Recent studies have highlighted harmine's potential as an antitumor agent. It exhibits several mechanisms that contribute to its efficacy:

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest and apoptosis. For instance, it affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle regulation in colon and liver cancer cells .

- Reduction of Metastasis : this compound reduces metastasis by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor invasion and angiogenesis. Studies indicate that this compound suppresses MMP2 and MMP9 expression, thereby limiting cancer cell migration .

- Combination Therapy : When used alongside conventional chemotherapeutic agents, this compound has demonstrated the ability to overcome drug resistance in certain cancer types, enhancing the overall therapeutic effect .

Table 1: Summary of Antitumor Mechanisms of this compound

Endocrinological Applications

This compound has also been investigated for its role in beta cell proliferation, which is crucial for diabetes management:

- Beta Cell Regeneration : Research led by Mount Sinai indicates that this compound can stimulate beta cell proliferation by inhibiting Dual-specificity Tyrosine-Regulated Kinase 1A (DYRK1A). This inhibition effectively "removes the brakes" on beta cell growth, presenting a potential therapeutic avenue for diabetes treatment .

Table 2: this compound's Role in Beta Cell Proliferation

| Study Focus | Findings | References |

|---|---|---|

| DYRK1A Inhibition | Promotes beta cell proliferation | |

| Potential Diabetes Treatment | Suggests this compound as a candidate for diabetes therapy |

Neuroprotective Properties

This compound's neuroprotective capabilities have been explored due to its antioxidant properties:

- Protection Against Oxidative Stress : this compound exhibits antioxidant effects that may protect neuronal cells from oxidative damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Table 3: Neuroprotective Mechanisms of this compound

Analytical Methods for this compound Detection

Innovative analytical techniques have been developed to quantify this compound in various biological matrices:

- Spectrofluorometric Method : A highly sensitive method using hydroxypropyl-β-cyclodextrin has been established to differentiate this compound from related compounds like harmaline. This method enhances the detection capabilities necessary for pharmacological and toxicological studies .

Table 4: Summary of Analytical Techniques

作用機序

ハーミンは、主にモノアミン酸化酵素A(MAO-A)の阻害を通じて効果を発揮します。 この酵素を阻害することで、ハーミンは脳内のセロトニン、ドーパミン、ノルエピネフリンなどの神経伝達物質のレベルを高めます。これにより、抗うつ作用や抗不安作用が得られます 。 さらに、ハーミンは、神経発生や細胞増殖など、さまざまな細胞プロセスに関与する酵素であるデュアル特異性チロシンリン酸化調節キナーゼ1A(DYRK1A)を阻害することが示されています .

6. 類似の化合物との比較

ハーミンは、β-カルボリンアルカロイドとして知られる一群の化合物に属しています。類似の化合物には以下が含まれます。

ハルマリン: 精神活性作用は類似していますが、薬物動態や効力は異なります.

ハルマロール: ハーミンの還元形で、異なる薬理作用を持ちます.

テトラヒドロハーミン: ハーミンの水素化誘導体で、独自の精神活性作用を持ちます.

ハーミンの独自性: ハーミンは、MAO-A阻害とDYRK1A阻害を組み合わせた独特の特性を持つことから、他のβ-カルボリンアルカロイドとは異なります。 この二重の作用機序は、ハーミンが幅広い薬理作用を持ち、治療の可能性があることに貢献しています .

類似化合物との比較

Harmine is part of a group of compounds known as beta-carboline alkaloids. Similar compounds include:

Harmalol: A reduced form of this compound with distinct pharmacological effects.

Tetrahydrothis compound: A hydrogenated derivative of this compound with unique psychoactive properties.

Uniqueness of this compound: this compound’s unique combination of MAO-A inhibition and DYRK1A inhibition sets it apart from other beta-carboline alkaloids. This dual mechanism of action contributes to its wide range of pharmacological effects and potential therapeutic applications .

生物活性

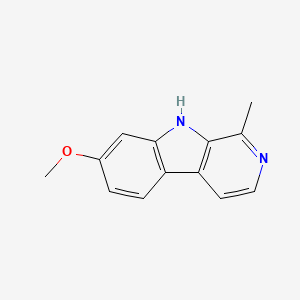

Harmine is a beta-carboline alkaloid primarily extracted from the seeds of Peganum harmala, with a complex structure featuring an indole core and a pyridine ring. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective effects. Its pharmacological potential is being explored for various therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

1. Antitumor Activity

This compound has been extensively studied for its antitumor properties. Research indicates that it can inhibit tumor cell proliferation through several mechanisms:

- Cell Cycle Regulation : this compound induces cell cycle arrest in cancer cells, reducing cyclin D1 expression, which is crucial for cell cycle progression .

- Inhibition of Matrix Metalloproteinases (MMPs) : this compound suppresses the expression and activity of MMP2 and MMP9, which are involved in tumor invasion and metastasis. This was demonstrated in studies involving glioma and ovarian cancer cells .

- Effects on Prostate Cancer : this compound inhibits the activity of DNA methyltransferases (DNMTs), thereby reducing prostate cancer cell growth by blocking their proliferation pathways .

Table 1: Summary of Antitumor Mechanisms of this compound

| Mechanism | Effect on Cancer Cells | Reference |

|---|---|---|

| Cell Cycle Arrest | Reduces cyclin D1 expression | |

| Inhibition of MMPs | Suppresses invasion and migration | |

| DNMT Inhibition | Blocks proliferation in prostate cancer |

2. Neuroprotective Effects

This compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative disorders:

- Brain-Derived Neurotrophic Factor (BDNF) : Chronic administration of this compound has been shown to increase BDNF levels in the hippocampus of rats, which is vital for neuronal survival and growth .

- CNS Stimulation : this compound stimulates the central nervous system by inhibiting monoamine oxidase (MAO) activity, leading to elevated levels of neurotransmitters such as serotonin and dopamine .

3. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have reported this compound's effectiveness against several bacterial strains, exhibiting significant cytotoxicity .

- Antifungal Properties : this compound has also shown antifungal activity, making it a candidate for treating fungal infections .

4. Other Pharmacological Activities

This compound's pharmacological profile includes:

- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells .

- Anti-inflammatory Effects : this compound reduces inflammation by modulating pro-inflammatory cytokines, which is beneficial in conditions like arthritis .

- Potential in Treating Withdrawal Symptoms : In morphine-dependent rats, this compound alleviated withdrawal symptoms, indicating its potential role in addiction treatment .

Case Study 1: this compound in Cancer Treatment

A study focused on the effects of this compound on colon cancer cells demonstrated that this compound treatment led to significant reductions in cell viability and induced apoptosis through intrinsic and extrinsic pathways. The study provided evidence that this compound could serve as a viable candidate for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects in Animal Models

In a controlled trial involving rats subjected to neurotoxic agents, this compound administration resulted in reduced neuronal damage and improved behavioral outcomes. The increase in BDNF levels correlated with enhanced cognitive function post-treatment.

特性

IUPAC Name |

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNJHAXVSOCGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196066 | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

442-51-3 | |

| Record name | Harmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Harmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 - 265 °C | |

| Record name | Harmine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。